A Technical Guide to the Spectroscopic Characterization of 4-(Pyrazin-2-yl)pyrimidin-2-ol
A Technical Guide to the Spectroscopic Characterization of 4-(Pyrazin-2-yl)pyrimidin-2-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of 4-(Pyrazin-2-yl)pyrimidin-2-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of published experimental spectra in public databases, this document leverages foundational spectroscopic principles and data from analogous structures—namely pyrazine and 2-pyrimidinone derivatives—to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. Detailed, field-proven protocols for data acquisition are provided to ensure a self-validating framework for future experimental work. This guide is designed to serve as a foundational resource for researchers engaged in the synthesis, identification, and characterization of novel pyrimidine-based compounds.
Introduction and Molecular Structure
4-(Pyrazin-2-yl)pyrimidin-2-ol belongs to a class of N-heterocyclic compounds that are cornerstones in drug discovery, forming the structural basis for numerous biologically active agents. The fusion of the pyrazine and pyrimidine ring systems creates a unique electronic and structural landscape, making a thorough spectroscopic analysis essential for confirming its identity and purity.
A critical aspect of 2-hydroxypyrimidine systems is the existence of keto-enol tautomerism. The molecule can exist in equilibrium between the aromatic alcohol form (pyrimidin-2-ol) and the non-aromatic amide form (pyrimidin-2(1H)-one). Spectroscopic evidence, particularly from IR and NMR, is crucial for determining the predominant tautomer in a given state or solvent. For most 2-hydroxypyrimidines, the keto (pyrimidinone) form is significantly more stable and therefore predominates.[1] This guide will proceed with the analysis assuming the pyrimidin-2(1H)-one tautomer is the major species observed.
DOT Diagram: Tautomerism of 4-(Pyrazin-2-yl)pyrimidin-2-ol
Caption: Figure 1: Keto-enol tautomerism of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For 4-(Pyrazin-2-yl)pyrimidin-2-one, both ¹H and ¹³C NMR will provide a distinct set of signals.
Predicted ¹H NMR Spectrum
The electron-deficient nature of both the pyrazine and pyrimidine rings will cause the attached protons to resonate in the downfield region of the spectrum (typically >7.0 ppm).[2] The exact chemical shifts are influenced by the nitrogen atoms' positions, which withdraw electron density via induction and resonance.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 - 13.5 | Broad Singlet | 1H | NH | The amide proton is acidic and subject to hydrogen bonding, resulting in a broad, downfield signal. |
| ~9.25 | Doublet | 1H | Pyrazine H -3' | Positioned between two nitrogens, this proton is expected to be the most deshielded pyrazine proton. |
| ~8.80 | Doublet | 1H | Pyrazine H -5' | Adjacent to one nitrogen, deshielded by the ring current. |
| ~8.70 | Doublet | 1H | Pyrazine H -6' | Adjacent to one nitrogen and the pyrimidine ring, experiencing significant deshielding. |
| ~8.50 | Doublet (J ≈ 7 Hz) | 1H | Pyrimidinone H -6 | Alpha to a ring nitrogen and influenced by the adjacent pyrazine ring. |
| ~7.00 | Doublet (J ≈ 7 Hz) | 1H | Pyrimidinone H -5 | Coupled to H-6, expected to be the most upfield of the ring protons. |
Predicted ¹³C NMR Spectrum
A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.[3] The chemical shifts are highly dependent on the local electronic environment, with carbons adjacent to nitrogen or oxygen appearing further downfield.[4][5]
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Predicted δ (ppm) | Assignment | Rationale |
| ~165.0 | C -2 | Carbonyl carbon, highly deshielded by the double bond to oxygen and adjacent nitrogens. |
| ~160.0 | C -4 | Attached to the pyrazine ring and between two nitrogens, significantly deshielded. |
| ~155.0 | C -6 | Alpha to a ring nitrogen, deshielded. |
| ~148.0 | C -2' | Point of attachment to the pyrimidine ring, a quaternary carbon. |
| ~145.0 | C -3' | Positioned between two nitrogens, highly deshielded. |
| ~143.5 | C -5' | Deshielded carbon in the pyrazine ring. |
| ~142.0 | C -6' | Deshielded carbon in the pyrazine ring. |
| ~110.0 | C -5 | Expected to be the most upfield ring carbon. |
Protocol for NMR Data Acquisition
This protocol ensures a self-validating system for obtaining high-quality NMR data.
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to allow for the observation of the exchangeable N-H proton.[6] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.[7]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton signal with its directly attached carbon.[7]
-
Perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment to establish long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the pyrazine and pyrimidinone rings.
-
DOT Diagram: NMR Workflow
Caption: Figure 2: Workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying functional groups. The spectrum of 4-(Pyrazin-2-yl)pyrimidin-2-one is expected to be dominated by absorptions from the carbonyl group, N-H bond, and the aromatic rings.
Table 3: Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3200 - 3000 | Medium, Broad | N-H Stretch | Amide (in pyrimidinone ring) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Pyrazine & Pyrimidinone) |
| ~1680 - 1660 | Strong, Sharp | C=O Stretch | Amide (Lactam) Carbonyl |
| 1620 - 1550 | Medium-Strong | C=N & C=C Stretch | Aromatic Ring Vibrations |
| 1500 - 1400 | Medium | Ring Skeletal Vibrations | Pyrazine & Pyrimidinone Rings |
| 900 - 650 | Medium-Strong | C-H Out-of-Plane Bend | Aromatic |
The most diagnostic peak will be the strong C=O stretch around 1670 cm⁻¹, which confirms the predominance of the keto tautomer.[8][9] The broad N-H stretch is also a key indicator of this form.
Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation.[10]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid sample (1-2 mg) directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.[9]
-
Spectral Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, structural information about the molecule.
High-Resolution Mass Spectrometry (HRMS)
Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to be detected primarily as the protonated species, [M+H]⁺.
-
Molecular Formula: C₈H₆N₄O
-
Monoisotopic Mass: 174.05415 Da
-
Predicted [M+H]⁺ (ESI-HRMS): m/z 175.06143[11]
The observation of this ion with high mass accuracy (typically <5 ppm error) provides strong evidence for the elemental composition of the compound.
Predicted Fragmentation Pattern (ESI-MS/MS)
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion (m/z 175.06) can reveal characteristic fragmentation pathways. N-heterocyclic compounds often fragment through the loss of small, stable neutral molecules.[12]
Table 4: Plausible MS/MS Fragments of [M+H]⁺
| Predicted m/z | Proposed Neutral Loss | Fragment Identity |
| 147.07 | CO (Carbon Monoxide) | Loss from the pyrimidinone ring. |
| 148.05 | HCN (Hydrogen Cyanide) | Loss from the pyrimidine or pyrazine ring. |
| 120.05 | HCN + CO | Sequential loss from the parent ion. |
| 93.04 | C₃H₂N₂O (Pyrimidinone fragment) | Cleavage of the C-C bond between the rings. |
| 81.04 | C₄H₃N₂ (Pyrazine fragment) | Cleavage of the C-C bond between the rings. |
DOT Diagram: Proposed Mass Fragmentation Pathway
Caption: Figure 3: Plausible fragmentation of [M+H]⁺.
Protocol for LC-MS/MS Analysis
This protocol is designed for the sensitive detection and structural confirmation of the target compound.[13][14]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL. Create a dilute working solution (e.g., 1 µg/mL) using the initial mobile phase composition.[15]
-
Liquid Chromatography (LC):
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[16]
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, <3 µm particle size).
-
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 5-10 minutes) to ensure elution and separation.
-
-
Mass Spectrometry (MS):
-
System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Ionization: ESI in positive ion mode.
-
MS1 Scan: Scan a mass range that includes the expected parent ion (e.g., m/z 100-300) to confirm the presence of m/z 175.06.
-
MS2 (MS/MS) Scan: Isolate the parent ion (m/z 175.06) and subject it to collision-induced dissociation (CID) to generate and detect the fragment ions.
-
Conclusion
While experimental data for 4-(Pyrazin-2-yl)pyrimidin-2-ol is not currently available in the public domain, a comprehensive spectroscopic profile can be reliably predicted based on its chemical structure and established principles. The combination of NMR, IR, and MS analysis provides a robust and orthogonal set of data for unambiguous structure confirmation. The protocols detailed in this guide offer a validated framework for researchers to acquire high-quality data, enabling the confident characterization of this and related heterocyclic molecules in drug discovery and development endeavors.
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Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]
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Excedr. (2024, January 29). An Introduction to LC/MS for Chemical Analysis. Retrieved from [Link]
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PubChem. (n.d.). 2(1H)-Pyrimidinone. National Center for Biotechnology Information. Retrieved from [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]
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Zhang, Y. (2016, August 24). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Retrieved from [Link]
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